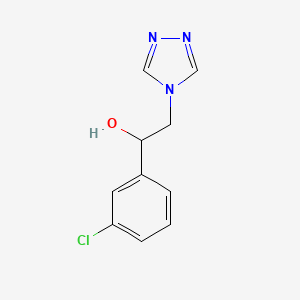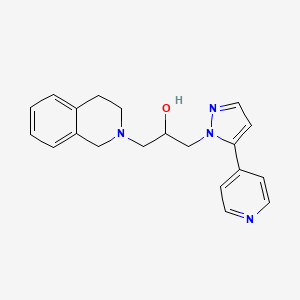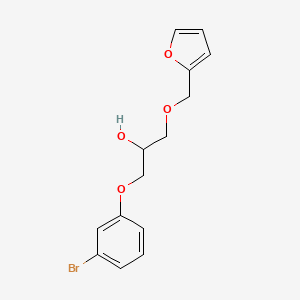
1-(4-Bromophenyl)-2-(1,2,4-triazol-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-(1,2,4-triazol-4-yl)ethanol, commonly known as BTE, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BTE belongs to the class of triazole derivatives, which have been widely investigated for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of BTE is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in the growth and proliferation of microorganisms and cancer cells. BTE has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and to induce the expression of pro-apoptotic proteins such as Bax and caspases.
Biochemical and Physiological Effects
BTE has been found to have a low toxicity profile and to be well-tolerated in animal studies. However, further research is needed to determine its long-term safety and potential side effects. BTE has been shown to have antioxidant properties and to reduce inflammation in animal models, suggesting a potential role in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTE is relatively easy to synthesize and has a high purity level, making it a suitable compound for laboratory experiments. However, BTE has limited solubility in water, which may pose challenges in certain experimental settings. Moreover, the exact concentration and dosage of BTE required for specific biological effects are not well-established and may vary depending on the experimental conditions.
Direcciones Futuras
There are several potential future directions for research on BTE. One area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and oxidative stress-related disorders. Moreover, further studies are needed to elucidate the exact mechanism of action of BTE and to optimize its pharmacological properties for clinical applications. Finally, the development of novel BTE derivatives with improved solubility and bioavailability may enhance its potential as a therapeutic agent.
Métodos De Síntesis
BTE can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromo-phenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(4-bromophenyl)-3-ethyl-1,3-dihydro-2H-pyrazol-5-one. Finally, the triazole ring is introduced through the reaction of the pyrazolone intermediate with sodium azide and copper sulfate.
Aplicaciones Científicas De Investigación
BTE has been found to exhibit various pharmacological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that BTE can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Moreover, BTE has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-(1,2,4-triazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-9-3-1-8(2-4-9)10(15)5-14-6-12-13-7-14/h1-4,6-7,10,15H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHIFVTWXULGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=NN=C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636721.png)
![Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone](/img/structure/B6636722.png)
![N-benzyl-6-[2-(1H-indol-3-yl)ethylamino]-N,2-dimethylpyrimidine-4-carboxamide](/img/structure/B6636727.png)

![2-[(4-Phenylsulfanylphenyl)methylamino]ethanol](/img/structure/B6636734.png)
![3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea](/img/structure/B6636742.png)
![1-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6636775.png)
![1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)

![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-pyridin-2-ylbenzamide](/img/structure/B6636784.png)



